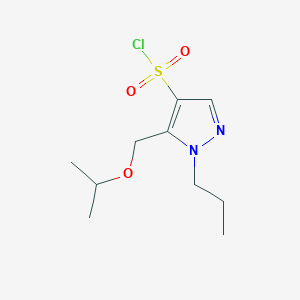
2-(Methoxyimino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxyimino)propanoic acid, also known as Propanoic acid, 2-(methoxyimino)-, trimethylsilyl ester, is a chemical compound with the molecular formula C7H15NO3Si . It has a molecular weight of 189.2844 .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The compound has a molecular formula of C7H15NO3Si .Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.2844 . More specific physical and chemical properties such as boiling point, density, and others are not available in the search results.Aplicaciones Científicas De Investigación
Quantum Mechanical and Spectroscopic Studies 2-(Methoxyimino)propanoic acid has been a subject of interest in quantum mechanical and spectroscopic studies. Research on a similar compound, (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, utilized quantum chemical calculations and spectroscopy for understanding its vibrational characteristics. The research also included molecular docking to explore its potential as a HIF1A (Hypoxia-inducible factor 1-alpha) expression inhibitor (Sakthivel, Alagesan, Muthu, Abraham, & Geetha, 2018).
Synthesis Methods Studies have been conducted on the synthesis of 2-Methoxyimino-2-furylacetic acid from other compounds. This research provides insights into the synthesis process, including steps like aldol condensation and oximation, highlighting the efficiency and yields of these methods (Liu Zuo-zhou, 2007).
Corrosion Inhibition Derivatives of this compound, such as certain Schiff's bases, have been evaluated for their corrosion inhibition properties on mild steel in acidic solutions. These studies not only assess the effectiveness of these compounds as corrosion inhibitors but also explore their adsorption mechanisms and influence on mild steel surfaces (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Solubility Analysis Research on the solubility of compounds structurally similar to this compound in various solvents is significant for understanding their physical and chemical properties. Studies like these help in determining the practical applications and processing conditions of these compounds (Song, Qu, & Wang, 2010).
Catalysis and Synthesis Investigations into the acid-base properties of mixed oxides for the synthesis of related compounds such as 1-methoxy-2-propanol have been conducted. These studies provide insights into the catalytic activity and selectivity influenced by the presence of acidic and basic sites (Cheng, Cheng, Wang, Zhao, Liu, Yang, Yang, & He, 2008).
Biological Activities and Drug Synthesis Research on this compound derivatives has been performed to evaluate their antioxidant, anti-inflammatory, and antiulcer activities. This highlights the potential therapeutic applications of these compounds in medicinal chemistry (Subudhi & Sahoo, 2011).
Gas Sensing Applications The study on the gas sensing mechanism of methoxy propanol, a related compound, on Ag-decorated SnO2 surfaces using Density Functional Theory provides insights into the electronic interactions and adsorption processes relevant to industrial safety and environmental monitoring (Li, Zhu, Wei, He, & Liu, 2019).
Safety and Hazards
The safety data sheet for a related compound, propionic acid, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 2-(Methoxyimino)propanoic acid with care, given its structural similarity to propionic acid.
Propiedades
IUPAC Name |
(2E)-2-methoxyiminopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(4(6)7)5-8-2/h1-2H3,(H,6,7)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGDCTMYKWGZPZ-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
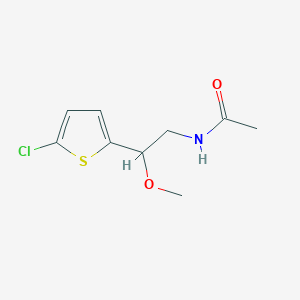
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
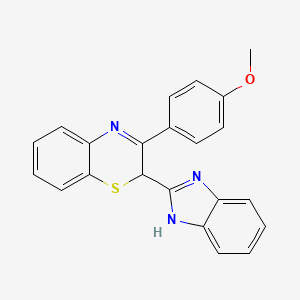
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)
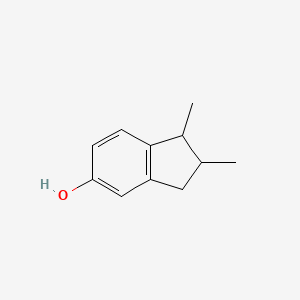
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)
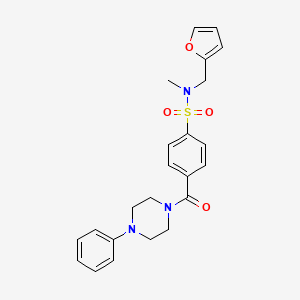
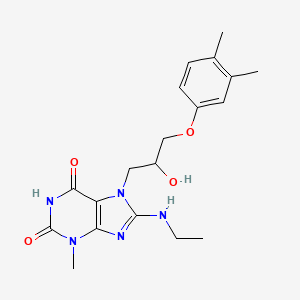
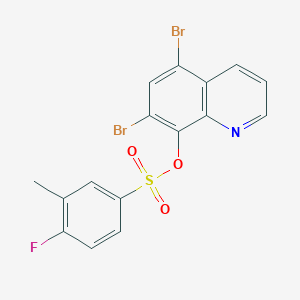
![1-[5-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]anthracene-9,10-dione](/img/structure/B2704381.png)
![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)
